molecular formula C20H19ClN4O2S B2802563 N-(3-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921481-77-8

N-(3-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2802563
CAS No.: 921481-77-8
M. Wt: 414.91
InChI Key: ZLGXYGXKGJTZQJ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic acetamide derivative featuring a thiazole core substituted with a ureido group and linked to a 3-chloro-2-methylphenyl moiety. Structurally, the compound integrates three key components:

Thiazol-4-yl ring: The thiazole heterocycle is a common pharmacophore in medicinal chemistry, known for its role in modulating antibacterial and antifungal activities .

p-Tolyl ureido group: The urea linkage provides hydrogen-bonding capabilities, which may improve solubility or target affinity compared to simpler alkyl/aryl substituents.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c1-12-6-8-14(9-7-12)22-19(27)25-20-23-15(11-28-20)10-18(26)24-17-5-3-4-16(21)13(17)2/h3-9,11H,10H2,1-2H3,(H,24,26)(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGXYGXKGJTZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential as a drug candidate.

Chemical Structure and Properties

The compound features a thiazole ring, a ureido moiety, and a substituted phenyl group. These structural elements are significant for its biological activity, particularly in targeting specific kinases involved in cancer progression.

Recent studies have highlighted the compound's ability to inhibit key signaling pathways associated with tumor growth. Specifically, it has been shown to target the insulin-like growth factor 1 receptor (IGF1R), which plays a critical role in cell proliferation and survival in hepatocellular carcinoma (HCC) cells.

Key Findings:

  • Cytotoxicity : The compound exhibited potent cytotoxic effects on HepG2 cells with an IC50 value of 0.62 ± 0.34 μM, significantly lower than that of Sorafenib (IC50 = 1.62 ± 0.27 μM) .
  • Cell Cycle Arrest : It induced G2/M phase arrest in HepG2 cells, suggesting that it disrupts the normal cell cycle progression .
  • Apoptosis Induction : The compound promoted early-stage apoptosis in cancer cells, further contributing to its anti-tumor activity .

Table 1: Biological Activity Summary

Activity Value Reference
Cytotoxicity (IC50)0.62 ± 0.34 μM
Comparison with Sorafenib1.62 ± 0.27 μM
G2/M Phase ArrestReduction from 62.45% to 55.05% at 10 μM
Apoptosis InductionEarly-stage apoptosis observed

Case Studies

A significant case study involved the evaluation of this compound against various cancer cell lines beyond HepG2. The compound demonstrated selective toxicity towards HCC while showing minimal effects on normal liver cells, indicating a favorable therapeutic index.

Additional Observations:

  • Kinase Profiling : Molecular docking studies revealed strong binding affinity to IGF1R through multiple hydrogen bonds, which supports its role as an inhibitor of this kinase .
  • In Vivo Studies : Preliminary animal studies indicated that the compound could reduce tumor size significantly compared to control groups, suggesting efficacy in vivo.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a thiazole ring, an acetamide group, and a ureido moiety. Its molecular formula is C18H19ClN4OS, and it exhibits properties that make it suitable for various biological applications.

Pharmacological Applications

2.1 Anticancer Activity

Research has demonstrated that compounds similar to N-(3-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide exhibit promising anticancer properties. For instance, studies have focused on ureido-substituted thiazole derivatives, which have shown activity against hepatocellular carcinoma (HCC). These compounds act by inhibiting specific kinases involved in cancer cell proliferation .

Case Study:
In a recent study, a series of thiazole derivatives were synthesized and evaluated for their anti-HCC activity. The results indicated that modifications in the thiazole scaffold significantly enhanced their potency against cancer cell lines, suggesting that this compound could be a lead compound for further development .

Toxicological Considerations

As with any pharmacological agent, toxicological evaluations are essential to ensure safety for human use. Preliminary studies indicate that while some derivatives exhibit cytotoxicity towards cancer cells, they may also pose risks for normal cells at higher concentrations. Therefore, further toxicity assessments are necessary to establish safe dosage ranges .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on synthesis, biological activity, and structural features.

Structural and Functional Analogues

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents Biological Activity (MIC Range) Reference
N-(3-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide Thiazol-4-yl acetamide 3-Chloro-2-methylphenyl; p-tolyl ureido Inferred: Potential antifungal/antibacterial -
N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) Thiazol-2-yl acetamide 4-Methylthiazole; m-tolyl Antibacterial: 6.25–12.5 μg/mL
N-(4-(3-chlorophenyl)thiazol-2-yl)-2-p-tolylacetamide (107j) Thiazol-2-yl acetamide 3-Chlorophenyl; p-tolyl Antifungal: Broad activity
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazol-4-yl acetamide 2,4-Dichlorophenyl; dihydropyrazole Structural analog to penicillin; coordination ligand

Key Observations :

  • Thiazole vs. Pyrazole Cores : The target compound’s thiazol-4-yl group differs from the thiazol-2-yl derivatives in . Positional isomerism on the thiazole ring can alter electronic properties and bioactivity. For example, thiazol-2-yl derivatives (e.g., 107b) exhibit potent antibacterial activity, while pyrazol-4-yl analogs () show structural mimicry of penicillin .

Antimicrobial Potency :

  • Thiazol-2-yl acetamides () show MIC values as low as 6.25 μg/mL against bacterial strains like Staphylococcus aureus and Escherichia coli. Antifungal activity is more pronounced, with compounds like 107j and 107k inhibiting Aspergillus spp. effectively .
  • The target compound’s ureido group may enhance antifungal activity by mimicking natural urea-containing antifungals (e.g., griseofulvin derivatives).

Mechanistic Insights :

  • The dichlorophenyl-pyrazol acetamide () exhibits hydrogen-bonded dimerization via N–H⋯O interactions, a feature that could stabilize the target compound’s crystal structure or enhance target binding .

Q & A

Q. Optimization strategies :

  • Temperature modulation : Higher yields are achieved by stepwise heating (e.g., 40°C for cyclization, 25°C for urea formation) .
  • Solvent selection : DMF or acetonitrile enhances solubility of intermediates, reducing side reactions .
  • Catalysts : Triethylamine improves reaction efficiency in acylation steps .

Basic: Which analytical techniques are essential for characterizing this compound's structure?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions on the thiazole and urea moieties (e.g., δ 7.2–7.5 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ observed at m/z 428.87) .
  • X-ray crystallography : Resolves 3D conformation using SHELX software for refinement, critical for understanding π-π stacking in the thiazole ring .

Advanced: How can researchers optimize the synthetic yield and purity of this compound in scalable reactions?

Answer:

  • Continuous flow reactors : Enhance reproducibility and reduce side products by maintaining precise temperature/residence time control .
  • Design of Experiments (DOE) : Statistically optimizes parameters (e.g., molar ratios, solvent volume) to maximize yield (>80%) .
  • In-line monitoring : HPLC tracks intermediate purity during synthesis, enabling real-time adjustments .

Advanced: How to resolve contradictions in reported biological activities of this compound?

Answer:

  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests to confirm target specificity .
  • Purity validation : Use LC-MS to exclude impurities (>95% purity) as confounding factors .
  • Molecular docking : Correlate structural features (e.g., urea H-bond donors) with activity variations across studies .

Advanced: What methodologies elucidate the mechanism of action against molecular targets?

Answer:

  • X-ray crystallography : Resolve ligand-protein complexes (e.g., binding to kinase ATP pockets) using SHELX-refined structures .
  • Site-directed mutagenesis : Identify critical residues (e.g., Lys123 in target enzymes) for binding affinity .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., Kd = 12 nM) under physiological conditions .

Advanced: How to assess chemical stability under different conditions (pH, temperature)?

Answer:

  • Stress testing : Incubate at pH 1–13 and 40–80°C, then analyze degradation products via LC-MS .
  • Kinetic studies : Monitor hydrolysis of the acetamide bond using ¹H NMR (e.g., half-life >24 hrs at pH 7.4) .
  • Solid-state stability : Use XRPD to detect polymorphic changes during accelerated aging .

Advanced: What computational strategies predict interactions with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Screen against Protein Data Bank (PDB) targets (e.g., EGFR kinase) to prioritize in vitro testing .
  • Molecular Dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (e.g., RMSD <2 Å) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. CH3) with IC50 values .

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